molecular formula C10H11Br2N B13288404 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole

5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13288404
M. Wt: 305.01 g/mol
InChI Key: YCTFMMPNBAEQBP-UHFFFAOYSA-N
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Description

5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two bromine atoms at positions 5 and 7, and two methyl groups at position 3 of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with different functional groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry: 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates with improved efficacy and reduced side effects.

Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the bromine atoms, leading to different chemical and biological properties.

    5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole: Contains chlorine atoms instead of bromine, resulting in different reactivity and biological activity.

    5,7-dibromo-2,3-dihydro-1H-indole: Lacks the methyl groups, affecting its chemical stability and biological interactions.

Uniqueness: The presence of bromine atoms at positions 5 and 7, along with the methyl groups at position 3, makes 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole unique. These structural features influence its reactivity, stability, and biological activity, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

5,7-dibromo-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11Br2N/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

YCTFMMPNBAEQBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2Br)Br)C

Origin of Product

United States

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